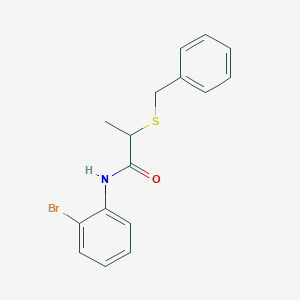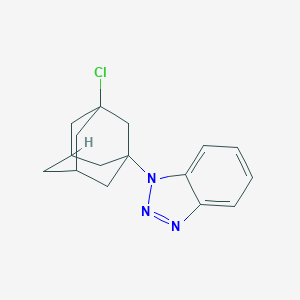![molecular formula C15H13N3O B5196002 2-methoxy-5-[3-(1H-pyrazol-3-yl)phenyl]pyridine](/img/structure/B5196002.png)
2-methoxy-5-[3-(1H-pyrazol-3-yl)phenyl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-5-[3-(1H-pyrazol-3-yl)phenyl]pyridine, also known as MPP, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. MPP is a pyridine-based compound that has been synthesized using different methods.
科学的研究の応用
2-methoxy-5-[3-(1H-pyrazol-3-yl)phenyl]pyridine has been studied for its potential applications in various fields. In the field of medicinal chemistry, 2-methoxy-5-[3-(1H-pyrazol-3-yl)phenyl]pyridine has been investigated for its potential as a therapeutic agent for the treatment of cancer and other diseases. 2-methoxy-5-[3-(1H-pyrazol-3-yl)phenyl]pyridine has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell proliferation and survival. In addition, 2-methoxy-5-[3-(1H-pyrazol-3-yl)phenyl]pyridine has been found to have anti-inflammatory and antioxidant properties, which could be useful in the treatment of inflammatory diseases.
作用機序
The mechanism of action of 2-methoxy-5-[3-(1H-pyrazol-3-yl)phenyl]pyridine involves its interaction with specific proteins in cells. 2-methoxy-5-[3-(1H-pyrazol-3-yl)phenyl]pyridine has been shown to bind to the ATP-binding site of protein kinases, which are enzymes that play a key role in cell signaling and regulation. By inhibiting the activity of protein kinases, 2-methoxy-5-[3-(1H-pyrazol-3-yl)phenyl]pyridine can disrupt cell signaling pathways and inhibit cell growth and survival.
Biochemical and Physiological Effects:
2-methoxy-5-[3-(1H-pyrazol-3-yl)phenyl]pyridine has been found to have several biochemical and physiological effects. In vitro studies have shown that 2-methoxy-5-[3-(1H-pyrazol-3-yl)phenyl]pyridine can inhibit the growth of cancer cells and induce cell death. 2-methoxy-5-[3-(1H-pyrazol-3-yl)phenyl]pyridine has also been found to have anti-inflammatory and antioxidant properties, which could be useful in the treatment of inflammatory diseases. In addition, 2-methoxy-5-[3-(1H-pyrazol-3-yl)phenyl]pyridine has been shown to have neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of using 2-methoxy-5-[3-(1H-pyrazol-3-yl)phenyl]pyridine in lab experiments is its high purity and yield. 2-methoxy-5-[3-(1H-pyrazol-3-yl)phenyl]pyridine can be synthesized using a simple and efficient method, which makes it easy to obtain in large quantities. However, one of the limitations of using 2-methoxy-5-[3-(1H-pyrazol-3-yl)phenyl]pyridine in lab experiments is its potential toxicity. 2-methoxy-5-[3-(1H-pyrazol-3-yl)phenyl]pyridine has been found to be toxic to certain cell types at high concentrations, which could limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 2-methoxy-5-[3-(1H-pyrazol-3-yl)phenyl]pyridine. One area of research could be the development of 2-methoxy-5-[3-(1H-pyrazol-3-yl)phenyl]pyridine-based drugs for the treatment of cancer and other diseases. Another area of research could be the investigation of the potential neuroprotective effects of 2-methoxy-5-[3-(1H-pyrazol-3-yl)phenyl]pyridine in animal models of neurodegenerative diseases. In addition, further studies could be conducted to explore the anti-inflammatory and antioxidant properties of 2-methoxy-5-[3-(1H-pyrazol-3-yl)phenyl]pyridine and their potential applications in the treatment of inflammatory diseases.
合成法
2-methoxy-5-[3-(1H-pyrazol-3-yl)phenyl]pyridine can be synthesized using different methods. One of the commonly used methods involves the reaction between 2-methoxypyridine-5-boronic acid and 3-(1H-pyrazol-3-yl)benzaldehyde in the presence of a palladium catalyst. This method yields 2-methoxy-5-[3-(1H-pyrazol-3-yl)phenyl]pyridine in high purity and yield.
特性
IUPAC Name |
2-methoxy-5-[3-(1H-pyrazol-5-yl)phenyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-19-15-6-5-13(10-16-15)11-3-2-4-12(9-11)14-7-8-17-18-14/h2-10H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOIUQXIVSPDGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C2=CC(=CC=C2)C3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{2-[(4-chlorobenzyl)oxy]benzylidene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B5195919.png)



![2-(1-isobutyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B5195964.png)
![2-cyano-3-(3-methoxy-4-{2-[(4-methylphenyl)thio]ethoxy}phenyl)acrylamide](/img/structure/B5195972.png)

![1-[(3-methyl-2-pyridinyl)methyl]-4-({1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine](/img/structure/B5195976.png)
![3-{[(4-methylcyclohexyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5195977.png)
![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-methyl-N-{[3-(2-pyridinyl)-5-isoxazolyl]methyl}acetamide](/img/structure/B5195982.png)
![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-5-methyl-3-isoxazolecarboxamide](/img/structure/B5195987.png)
![N-(2,3-dichlorophenyl)-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5195991.png)

![N~2~-(3-bromophenyl)-N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5196001.png)